molecular formula C18H22O2 B14700326 naphthalen-1-yl 2-propylpentanoate CAS No. 22632-66-2

naphthalen-1-yl 2-propylpentanoate

Cat. No.: B14700326
CAS No.: 22632-66-2
M. Wt: 270.4 g/mol
InChI Key: GFRBTRXJMUBEAK-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-propylpentanoate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl 2-propylpentanoate typically involves the esterification of naphthalen-1-ol with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-propylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Naphthalen-1-yl 2-propylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-1-yl 2-propylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release naphthalen-1-ol and 2-propylpentanoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl acetate: Similar structure but with an acetate group instead of a propylpentanoate group.

    Naphthalen-1-yl butyrate: Contains a butyrate group, differing in the length of the carbon chain.

    Naphthalen-1-yl benzoate: Features a benzoate group, providing different chemical properties.

Uniqueness

Naphthalen-1-yl 2-propylpentanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

22632-66-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

naphthalen-1-yl 2-propylpentanoate

InChI

InChI=1S/C18H22O2/c1-3-8-15(9-4-2)18(19)20-17-13-7-11-14-10-5-6-12-16(14)17/h5-7,10-13,15H,3-4,8-9H2,1-2H3

InChI Key

GFRBTRXJMUBEAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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